S-(1,2-Dicarboxyethyl)cysteine

Vue d'ensemble

Description

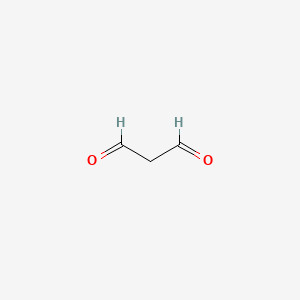

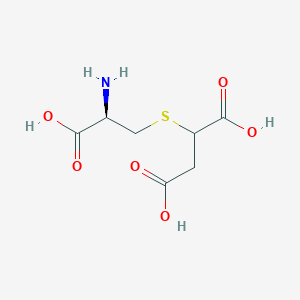

“S-(1,2-Dicarboxyethyl)cysteine” is an L-cysteine thioether where the hydrogen of the thiol group has been replaced by a 1,2-dicarboxyethyl group . It is a chemical modification that occurs in tissue proteins and is formed by a Michael addition of cysteine to fumaric acid .

Synthesis Analysis

The biosynthesis of cysteine, which is crucial and critically regulated by two enzymes, i.e., serine acetyl transferase (SAT) and O-acetyl serine (thiol) lyase (OAS-TL), is available in bacteria and plants .

Molecular Structure Analysis

The molecule contains a total of 26 atoms. There are 11 Hydrogen atoms, 7 Carbon atoms, 1 Nitrogen atom, 6 Oxygen atoms, and 1 Sulfur atom . It contains a total of 25 bonds; 14 non-H bonds, 3 multiple bonds, 7 rotatable bonds, 3 double bonds, 3 carboxylic acids (aliphatic), 1 primary amine (aliphatic), 3 hydroxyl groups, and 1 sulfide .

Chemical Reactions Analysis

The reduction of disulfide bonds in proteins under weakly acidic conditions by use of 2-aminothiophenol has been reported . Also, the effects of S-(1,2-dicarboxyethyl) glutathione (DCEG) and S-(1,2-dicarboxyethyl) cysteine (DCEC) on the stimulus-induced superoxide generation and tyrosyl phosphorylation of proteins in human neutrophils have been investigated .

Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 458.1±45.0 °C . The density is predicted to be 1.620±0.06 g/cm3 . The pKa is predicted to be 2.03±0.10 .

Applications De Recherche Scientifique

Respiratory Medicine Application

S-carboxymethyl-L-cysteine, a derivative of the sulfur-containing amino acid cysteine, has been primarily utilized in respiratory medicine. Although initially thought to have a simple metabolic pattern, later research indicated more complex interactions with intermediary metabolism, suggesting polymorphic influences and circadian rhythms in its effects. This variability may explain differing therapeutic responses among patients (Mitchell & Steventon, 2012).

Role in Cataract Formation

S-(1,2-Dicarboxyethyl)glutathione and S-(1,2-dicarboxyethyl)L-cysteine have been identified in lenses of various vertebrates and were studied during cataract formation induced by galactose in rats (Tsuboi et al., 1984).

Redox Proteomics

In redox proteomics, the reactivity of cysteine residues plays a crucial role. Differential alkylation-based methods have been developed to study S-nitrosylation and S-sulfenylation in proteins, highlighting the importance of cysteine in understanding intracellular redox signaling and its associations with health and disease (Wojdyla & Rogowska-Wrzesińska, 2015).

Chemical Modification of Tissue Proteins

S-(2-Succinyl)cysteine, a chemical modification of tissue proteins by a Krebs cycle intermediate, has been identified in human plasma albumin, skin collagen, and rat skeletal muscle proteins. It increases with age in human skin collagen and is more abundant in diabetic rats, suggesting a role in metabolic regulation (Alderson et al., 2006).

Quantitative Reactivity Profiling of Proteomes

Quantitative reactivity profiling of cysteine residues in proteomes has been used to identify hyper-reactive cysteines that specify a range of biochemical activities, including catalysis and oxidative modification. This approach has potential applications in discovering functional cysteines in uncharacterized proteins (Weerapana et al., 2010).

L-Cysteine Metabolism and Nutritional Implications

L-Cysteine metabolism is significant for cellular homeostasis, serving as a precursor for proteins, GSH, hydrogen sulfide, and taurine. This has implications in both therapeutic and nutritional contexts for improving health in animals and humans (Yin et al., 2016).

Control of Oxidative Posttranslational Cysteine Modifications

Cysteine residues in proteins play critical roles in signaling, protein interactions, and catalysis. The control of oxidative posttranslational modifications of cysteine residues is a focus of drug design and pesticide development, highlighting the importance of cysteine modifications in biology and medicine (Jacob et al., 2012).

Mécanisme D'action

Target of Action

S-(2-Succinyl)Cysteine (2SC) is a chemical modification of proteins, which occurs through the reaction of fumarate, an intermediate of the tricarboxylic acid cycle, with the thiol groups in proteins . This process is known as succination . The primary targets of 2SC are proteins, specifically at their cysteine residues . This modification plays a crucial role in enzyme dysfunction .

Mode of Action

The mode of action of 2SC involves the non-enzymatic reaction of fumarate with the thiol group of cysteine via the Michael addition reaction, resulting in the formation of S-(2-succinyl)cysteine . This modification of the thiol group by fumarate induces dysfunction in proteins and hyposecretion of cytokines .

Biochemical Pathways

The biochemical pathway involved in the action of 2SC is the tricarboxylic acid cycle, where fumarate, an intermediate, reacts with the thiol groups in proteins . The increase in 2SC is a direct result of the accumulation of fumarate in tissues to cope with mitochondrial stress in conditions such as diabetes and obesity .

Pharmacokinetics

control rats . This suggests that the bioavailability of 2SC may be influenced by factors such as age and health conditions.

Result of Action

The result of the action of 2SC is the dysfunction of proteins and the hyposecretion of cytokines . This can contribute to disease progression in conditions associated with elevated fumarate levels, including diabetes, obesity, and certain cancers .

Action Environment

The action of 2SC is influenced by environmental factors such as the presence of high blood sugar levels, which can increase the level of succination . Furthermore, the metabolism in the brain and kidneys is highly affected by aging, reflecting differing metabolism and enhanced oxidative stress in each organ .

Orientations Futures

The effects of S-(1,2-dicarboxyethyl) glutathione (DCEG) and S-(1,2-dicarboxyethyl) cysteine (DCEC) on the stimulus-induced superoxide generation and tyrosyl phosphorylation of proteins in human neutrophils have been investigated . This suggests potential future directions in understanding the role of these compounds in human health.

Propriétés

IUPAC Name |

2-[(2R)-2-amino-2-carboxyethyl]sulfanylbutanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO6S/c8-3(6(11)12)2-15-4(7(13)14)1-5(9)10/h3-4H,1-2,8H2,(H,9,10)(H,11,12)(H,13,14)/t3-,4?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPKKFTKCRVIDAG-WUCPZUCCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)SCC(C(=O)O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)SC(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

547764-73-8 | |

| Record name | S-(2-Succinyl)cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0547764738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(2-SUCCINYL)CYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DT9KEV171H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

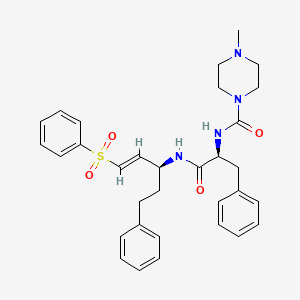

Feasible Synthetic Routes

Q & A

Q1: What is S-(2-succinyl)cysteine (2SC) and how is it formed?

A: S-(2-succinyl)cysteine (2SC), also known as S-(1,2-Dicarboxyethyl)cysteine, is a non-enzymatic modification of cysteine residues in proteins. It is formed through a Michael addition reaction between the thiol group of cysteine and fumarate, an intermediate in the Krebs cycle. [, , , , ]

Q2: Why is 2SC considered a biomarker of mitochondrial stress?

A: 2SC formation is elevated under conditions of mitochondrial stress. This is because mitochondrial stress can lead to an accumulation of fumarate, which then reacts with cysteine residues to form 2SC. [, , , , , ]

Q3: What is the significance of 2SC in diabetes?

A: Studies have shown that 2SC levels are significantly increased in adipose tissue of diabetic mice and in the muscle of streptozotocin-induced diabetic rats. [, , , , ] This increase is attributed to elevated glucose levels, which lead to increased flux through the Krebs cycle and subsequent fumarate accumulation. [, ]

Q4: How does 2SC affect glyceraldehyde-3-phosphate dehydrogenase (GAPDH) activity?

A: 2SC can irreversibly modify cysteine residues in GAPDH, a key enzyme involved in glycolysis. This modification has been shown to decrease the specific activity of GAPDH both in vitro and in vivo. [, ]

Q5: How does 2SC formation affect adiponectin?

A: Research suggests that succination of adiponectin at cysteine-39, a residue crucial for forming trimers, hinders its assembly into higher molecular weight structures. Consequently, the secretion of adiponectin from adipocytes is reduced. [, ] This is significant because decreased plasma adiponectin levels are associated with type 2 diabetes. []

Q6: Can 2SC be used as a diagnostic marker for diseases?

A: 2SC shows promise as a potential biomarker for diseases associated with mitochondrial dysfunction. For example, elevated serum 2SC levels have been observed in patients with non-diabetic nephropathy, suggesting its potential as a marker for kidney function. [] Similarly, 2SC accumulation is a robust indicator of FH mutations in hereditary leiomyomatosis and renal cell cancer (HLRCC). [] Immunohistochemical staining for 2SC has demonstrated high specificity and sensitivity in identifying HLRCC tumors. []

Q7: What are the implications of 2SC in pyroptosis?

A: Recent studies have revealed that fumarate, and by extension 2SC formation, can inhibit pyroptosis, an inflammatory form of cell death. Fumarate modifies critical cysteine residues in gasdermin D (GSDMD), preventing its interaction with caspases and subsequent pore formation. [, , ] This finding provides a novel mechanism for the anti-inflammatory effects of dimethyl fumarate (DMF), a drug used to treat multiple sclerosis. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Biphenyl-4-yl-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3416009.png)

![N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide](/img/structure/B3416023.png)